tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate
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Overview
Description
Tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[52102,6]decane-4-carboxylate is a complex organic compound featuring a tricyclic structure with a hydroxy group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and primary use in research settings. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
Tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate
- (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-3,5-dione
Uniqueness
Tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[52102,6]decane-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H23NO3 |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-6-10-8-4-9(11(10)7-15)12(16)5-8/h8-12,16H,4-7H2,1-3H3/t8-,9-,10+,11-,12+/m0/s1 |
InChI Key |
AHQQFIVLWQFLJO-HHHUOAJASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H]3C[C@@H]([C@@H]2C1)[C@@H](C3)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C3CC(C2C1)C(C3)O |
Origin of Product |
United States |
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